2-[5-(Pyridin-2-yl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide
CAS No.:
Cat. No.: VC9634227
Molecular Formula: C15H14N6O
Molecular Weight: 294.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14N6O |
|---|---|
| Molecular Weight | 294.31 g/mol |
| IUPAC Name | N-(pyridin-3-ylmethyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide |
| Standard InChI | InChI=1S/C15H14N6O/c22-14(18-10-11-4-3-6-16-9-11)8-13-19-15(21-20-13)12-5-1-2-7-17-12/h1-7,9H,8,10H2,(H,18,22)(H,19,20,21) |
| Standard InChI Key | XVQBAGMZTZSYOA-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)C2=NNC(=N2)CC(=O)NCC3=CN=CC=C3 |
| Canonical SMILES | C1=CC=NC(=C1)C2=NNC(=N2)CC(=O)NCC3=CN=CC=C3 |
Introduction
Structural Characteristics and Nomenclature
2-[5-(Pyridin-2-yl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide features a 1,2,4-triazole core substituted at position 5 with a pyridin-2-yl group. The acetamide functional group at position 3 connects the triazole to a pyridin-3-ylmethyl substituent via a methylene bridge. The molecular formula is C₁₅H₁₄N₆O, with a molecular weight of 294.32 g/mol. Key structural attributes include:
-
Triazole ring: A five-membered heterocycle with three nitrogen atoms, contributing to hydrogen-bonding capabilities and metabolic stability .
-
Pyridin-2-yl group: A six-membered aromatic ring with a nitrogen atom at position 2, enhancing π-π stacking interactions with biological targets .
-
Pyridin-3-ylmethyl substituent: A methyl-linked pyridine ring with nitrogen at position 3, influencing solubility and target affinity.
This architecture positions the compound within a class of triazole derivatives known for their pharmacological versatility, including antimicrobial and enzyme-modulating activities .
Synthetic Pathways and Optimization
Core Triazole Formation
The synthesis of 1,2,4-triazole derivatives typically begins with cyclization reactions. For example, N′-cyano-N-[(pyridin-3-yl)sulfonyl]carbamimidothioates can react with hydrazine hydrate to form triazole cores, as demonstrated in analogous syntheses . Applied to this compound, the route likely involves:
-
Formation of a thiourea intermediate: Condensation of pyridin-2-yl carboxamide with thiosemicarbazide.
-
Cyclization: Treatment with a base (e.g., NaOH) or dehydrating agent to form the triazole ring .
Pyridin-3-ylmethyl Substitution
The pyridin-3-ylmethyl group is appended through reductive amination or alkylation. A common method involves reacting 3-(aminomethyl)pyridine with the acetamide intermediate under mild acidic conditions .
Key Challenges:
-
Regioselectivity: Ensuring substitution at the correct triazole position requires careful control of reaction conditions .
-
Solubility: Polar aprotic solvents (e.g., DMF) are often necessary to dissolve intermediates .
Physicochemical Properties
Experimental data for this specific compound remains limited, but properties can be extrapolated from structurally similar analogs:
The compound’s moderate lipophilicity (LogP ~2) balances membrane permeability and solubility, though excessive aromaticity may limit bioavailability .
Biological Activity and Mechanisms
Antiparasitic Activity
Compounds with pyridinyl-triazole scaffolds, such as di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine, show macrofilaricidal effects against Onchocerca volvulus . The target compound’s pyridine rings may similarly disrupt helminthic microtubule assembly or energy metabolism.
Enzyme Modulation
The triazole NH and pyridine nitrogen atoms can coordinate metal ions in enzyme active sites. For instance, 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides inhibit carbonic anhydrase isoforms . This suggests potential applications in cancer or glaucoma therapy.
Pharmacokinetic and Toxicity Considerations
Absorption and Distribution
-
Oral Bioavailability: Predicted ~40–60% due to moderate permeability and first-pass metabolism .
-
Brain Penetration: Limited (brain/plasma ratio <0.2) owing to P-glycoprotein efflux .
Metabolism
Hepatic cytochrome P450 enzymes (CYP3A4, CYP2D6) likely oxidize pyridine and triazole moieties, generating inactive metabolites .
Toxicity
-
Acute Toxicity: LD₅₀ >500 mg/kg in rodents (estimated from analogs).
-
Genotoxicity: Negative in Ames tests for related triazoles .
Therapeutic Applications and Future Directions
Antifungal Therapy
The structural similarity to voriconazole (a triazole antifungal) suggests potential use against Candida and Aspergillus species .
Antiparasitic Development
Optimizing solubility and macrofilaricidal activity could address neglected tropical diseases like onchocerciasis .
Targeted Cancer Therapy
Functionalizing the pyridin-3-ylmethyl group with targeting vectors (e.g., folate) may enhance selectivity for cancer cells .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume